Subnanomolar Potency Against DYRK1A/1B Surpasses Harmine, INDY, and Leucettine L41
EHT 1610 inhibits DYRK1A and DYRK1B with subnanomolar IC50 values of 0.36 nM and 0.59 nM, respectively [1][2], representing a >100-fold improvement in potency relative to the widely used DYRK1A inhibitor harmine (DYRK1A IC50 = 33–80 nM) [3] and >500-fold over INDY (DYRK1A IC50 = 240 nM, DYRK1B IC50 = 230 nM) . Compared to Leucettine L41 (DYRK1A IC50 = 40 nM, DYRK2 IC50 = 35 nM) [4], EHT 1610 provides two orders of magnitude greater target engagement at equivalent concentrations.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | DYRK1A: 0.36 nM; DYRK1B: 0.59 nM |
| Comparator Or Baseline | Harmine: DYRK1A 33–80 nM; INDY: DYRK1A 240 nM, DYRK1B 230 nM; Leucettine L41: DYRK1A 40 nM |
| Quantified Difference | EHT 1610 is >100-fold more potent than harmine, >500-fold more potent than INDY, and ~100-fold more potent than Leucettine L41 against DYRK1A. |
| Conditions | Biochemical kinase assays using recombinant DYRK1A/1B; ATP concentration at Km; reported in multiple independent studies. |
Why This Matters
Superior potency reduces the required compound concentration in cellular assays, minimizing off-target effects and solvent toxicity while enabling robust target engagement at low nanomolar doses.
- [1] Chaikuad A, Diharce J, Schröder M, et al. J Med Chem. 2016;59(22):10315-10321. DOI: 10.1021/acs.jmedchem.6b01083 View Source
- [2] TargetMol. EHT 1610 Product Page. Accessed 2026. View Source
- [3] Göckler N, Jofre G, Papadopoulos C, et al. Harmine specifically inhibits DYRK1A and MAO-A. FEBS J. 2009;276(21):6324-6337. DOI: 10.1111/j.1742-4658.2009.07344.x View Source
- [4] Debdab M, Carreaux F, Renault S, et al. J Med Chem. 2011;54(12):4172-4186. DOI: 10.1021/jm200274d View Source
